molecular formula C25H25BrN2O4S2 B12035442 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one CAS No. 618081-28-0

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one

Cat. No.: B12035442
CAS No.: 618081-28-0
M. Wt: 561.5 g/mol
InChI Key: KQSPMLGJAZIMPI-DQRAZIAOSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one

Preparation Methods

Synthetic Routes::

    Indole Synthesis:

    Thiazolidin-4-one Formation:

    Thioxothiazolidin-4-one Formation:

Industrial Production::
  • While not widely produced industrially, this compound can be synthesized in the lab using the above methods.

Chemical Reactions Analysis

    Oxidation: The phenethyl group can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group in the thiazolidin-4-one ring.

    Substitution: The bromine atom can be substituted.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Possible applications in drug development.

    Industry: Limited industrial applications due to its complexity.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its structural features.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Unique Features: The combination of the indole, thiazolidin-4-one, and phenethyl moieties sets it apart.

    Similar Compounds: None with precisely the same structure, but related compounds include thiazolidinones and indoles.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

CAS No.

618081-28-0

Molecular Formula

C25H25BrN2O4S2

Molecular Weight

561.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25BrN2O4S2/c1-4-5-11-27-18-8-7-16(26)14-17(18)21(23(27)29)22-24(30)28(25(33)34-22)12-10-15-6-9-19(31-2)20(13-15)32-3/h6-9,13-14H,4-5,10-12H2,1-3H3/b22-21-

InChI Key

KQSPMLGJAZIMPI-DQRAZIAOSA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O

Origin of Product

United States

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